molecular formula C14H12N2O2S B1422080 3-(Isocyano(tosyl)methyl)pyridine CAS No. 1067660-10-9

3-(Isocyano(tosyl)methyl)pyridine

Cat. No. B1422080
M. Wt: 272.32 g/mol
InChI Key: HFIQOYGYJOMSCI-UHFFFAOYSA-N
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Description

“3-(Isocyano(tosyl)methyl)pyridine” is a chemical compound that belongs to the class of isocyanides . Isocyanides, also known as isonitriles or carbylamines, are a diverse class of chemical compounds distinguished by the presence of a terminal isocyano functional group .


Synthesis Analysis

A simple, green, and highly efficient protocol for the synthesis of isocyanides is described. The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 min .


Chemical Reactions Analysis

Isocyanides play an important role in a variety of chemical reactions . Their popularity and significance are strongly linked to some of the most well-known multicomponent methodologies , such as the Ugi and Passerini coupling reactions.

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Research by Zhu, Lan, and Kwon (2003) highlights the use of N-tosylimines, which are closely related to 3-(Isocyano(tosyl)methyl)pyridine, in the synthesis of functionalized tetrahydropyridines. They achieved this through a phosphine-catalyzed [4 + 2] annulation process, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

C-3 Arylation of Pyridines

Dai, Gui, Liu, Yang, Chen, Guo, and Tan (2013) explored the use of phenyl tosylates for C-3 selective arylation of pyridines using a Pd-catalyzed process. This study demonstrates the potential of tosylate derivatives in the selective modification of pyridine compounds (Dai et al., 2013).

Synthesis of Pyridinophanes

Nolan and Gunnlaugsson (2008) reported the synthesis of C3-symmetrical 2,11,20-triaza3.3.3pyridinophane, involving key intermediates like 6-bis[(amino-p-tosyl)methyl]pyridine. This research indicates the application of tosylated pyridines in creating complex macrocyclic structures (Nolan & Gunnlaugsson, 2008).

High-Resolution Structural Studies

Xu, Fellowes, and White (2023) conducted a high-resolution structural study on pyridin-3-yl ebselen and its N-methylated tosylate derivatives. This research highlights the significance of tosylate derivatives in understanding and manipulating the structural properties of pyridine compounds (Xu, Fellowes, & White, 2023).

Pyridine Binding Studies

Lu, Ma, Hu, Tang, and Zhu (1998) investigated the binding of pyridine methyl derivatives to cytochrome c using NMR spectroscopy, offering insights into the interactions and potential applications of pyridine derivatives in biochemical studies (Lu et al., 1998).

Safety And Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable, harmful if swallowed, in contact with skin or if inhaled, causes skin irritation, and causes serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-5-7-13(8-6-11)19(17,18)14(15-2)12-4-3-9-16-10-12/h3-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIQOYGYJOMSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CN=CC=C2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680924
Record name 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isocyano(tosyl)methyl)pyridine

CAS RN

1067660-10-9
Record name 3-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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